(S)-3-(3-Bromo-4-methylphenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
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Overview
Description
(3S)-3-(3-bromo-4-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a brominated aromatic ring and a tert-butoxycarbonyl-protected amino group, making it a versatile intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(3-bromo-4-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves several key steps:
Bromination: The starting material, 4-methylphenyl, undergoes bromination using bromine in the presence of a suitable catalyst to yield 3-bromo-4-methylphenyl.
Amination: The brominated intermediate is then subjected to amination with tert-butoxycarbonyl-protected amine under basic conditions to form the desired amino compound.
Industrial Production Methods
In industrial settings, the production of (3S)-3-(3-bromo-4-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(3-bromo-4-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Hydrolysis: The tert-butoxycarbonyl protecting group can be removed through hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized products such as carboxylic acids or ketones.
Reduction: Formation of reduced products such as alcohols or amines.
Hydrolysis: Formation of the free amine and carboxylic acid.
Scientific Research Applications
(3S)-3-(3-bromo-4-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Utilized in the study of enzyme inhibitors and receptor agonists/antagonists.
Industrial Applications: Employed in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3S)-3-(3-bromo-4-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated aromatic ring and the amino group play crucial roles in binding to these targets, modulating their activity. The compound can act as an inhibitor or activator, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-(3-chloro-4-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
- (3S)-3-(3-fluoro-4-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
- (3S)-3-(3-iodo-4-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
Uniqueness
(3S)-3-(3-bromo-4-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with molecular targets, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C15H20BrNO4 |
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Molecular Weight |
358.23 g/mol |
IUPAC Name |
(3S)-3-(3-bromo-4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H20BrNO4/c1-9-5-6-10(7-11(9)16)12(8-13(18)19)17-14(20)21-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,20)(H,18,19)/t12-/m0/s1 |
InChI Key |
ISFBZZDUQLAEFN-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H](CC(=O)O)NC(=O)OC(C)(C)C)Br |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
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